N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide
CAS No.: 896339-01-8
Cat. No.: VC7171118
Molecular Formula: C22H24F2N4O4
Molecular Weight: 446.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896339-01-8 |
|---|---|
| Molecular Formula | C22H24F2N4O4 |
| Molecular Weight | 446.455 |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide |
| Standard InChI | InChI=1S/C22H24F2N4O4/c1-27-6-8-28(9-7-27)18(14-2-5-19-20(10-14)32-13-31-19)12-25-21(29)22(30)26-17-4-3-15(23)11-16(17)24/h2-5,10-11,18H,6-9,12-13H2,1H3,(H,25,29)(H,26,30) |
| Standard InChI Key | YEBUEAKROUXQJU-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)OCO4 |
Introduction
The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-difluorophenyl)ethanediamide is a complex organic molecule that incorporates several distinct chemical moieties, including a benzodioxole ring, a piperazine ring, and a difluorophenyl group. This compound is structurally related to other molecules that have been studied for their potential biological activities, such as antimitotic or anticancer properties, although specific data on this exact compound is not readily available in the provided sources.
Potential Biological Activities
While specific biological activity data for this compound is not available, related compounds have shown potential in various therapeutic areas:
-
Anticancer Activity: Compounds with similar structures have been studied for their anticancer properties, often displaying significant efficacy against human tumor cells .
-
Pharmacokinetic Properties: The presence of a difluorophenyl group can influence the compound's pharmacokinetics, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and coupling reactions. Characterization is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure.
Comparison with Similar Compounds
Similar compounds, such as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide (CAS Number: 896343-23-0), have been documented with a molecular weight of 438.5 g/mol and a molecular formula of C24H30N4O4 . Another related compound is N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide (CAS Number: 896343-15-0), also with a molecular weight of 438.5 g/mol and the same molecular formula .
Data Table: Comparison of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide | 896343-23-0 | C24H30N4O4 | 438.5 |
| N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide | 896343-15-0 | C24H30N4O4 | 438.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume